molecular formula C25H33N5O7 B12114968 6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

Cat. No.: B12114968
M. Wt: 515.6 g/mol
InChI Key: SUCZARDVMMDJRT-UHFFFAOYSA-N
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Description

6-Acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a structurally complex synthetic amide derivative. Its core structure comprises:

  • A hexanamide backbone with multiple acetamido substituents.
  • A 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety linked via an amide bond.

Properties

IUPAC Name

6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZARDVMMDJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The acetylation of lysine and the attachment of the AMC fluorophore are performed during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Ac-Gly-Ala-Lys(Ac)-AMC follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Ala-Lys(Ac)-AMC primarily undergoes enzymatic reactions, particularly hydrolysis by proteases and deacetylation by HDACs. These reactions are crucial for its use in biochemical assays.

Common Reagents and Conditions

    Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze the peptide bond, releasing the AMC fluorophore.

    HDACs: Histone deacetylases catalyze the removal of the acetyl group from the lysine residue.

Major Products Formed

    Hydrolysis: The hydrolysis of Ac-Gly-Ala-Lys(Ac)-AMC by proteases results in the release of free AMC, which fluoresces and can be measured.

    Deacetylation: The deacetylation by HDACs results in the removal of the acetyl group from lysine, altering the peptide’s properties.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases, particularly cancer.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with similar oxochromen structures have been tested against various cancer cell lines, showing percent growth inhibitions ranging from 51% to 86% against different types of tumors . This indicates that the compound may also possess similar anticancer efficacy.

Biological Research

The unique structure of this compound allows it to be used as a probe in biological systems to study enzyme interactions and protein functions.

Potential Mechanisms

  • Enzyme Inhibition : The acetamido groups may interact with active sites of enzymes, potentially inhibiting their function.
  • Protein Binding : The oxochromen moiety could facilitate binding to specific proteins involved in signaling pathways related to cancer progression.

Drug Development

The compound can serve as a lead structure for designing new drugs targeting specific pathways in diseases such as cancer and inflammatory disorders.

Synthesis and Modification

Research has focused on modifying the chemical structure to enhance potency and selectivity. For example, altering the acetamido groups or oxochromen moiety can lead to derivatives with improved biological activity .

Pharmacokinetics and ADMET Studies

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound is crucial for its development as a therapeutic agent.

Preliminary Findings

Initial pharmacokinetic studies suggest favorable properties such as good solubility and moderate stability in biological fluids, which are essential for effective drug formulation .

Mechanism of Action

The mechanism of action of Ac-Gly-Ala-Lys(Ac)-AMC involves its interaction with specific enzymes:

    Proteases: The peptide bond is hydrolyzed by proteases, releasing the AMC fluorophore, which emits fluorescence upon excitation.

    HDACs: The acetyl group on the lysine residue is removed by HDACs, altering the peptide’s structure and function. This deacetylation can be measured by the change in fluorescence intensity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in synthetic and pharmacopeial literature. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS No. Structural Differences vs. Target Compound Key Properties / Applications (Inferred) Reference
Target Compound
(No CAS provided)
Reference structure: Hexanamide backbone, coumarin moiety, acetamido-propanoylamino branches. Hypothesized applications: Fluorescent probes, enzyme inhibitors.
(S)-6-Acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxochromen-7-yl)hexanamide
[CAS 1168150-46-6]
Replaces propanoylamino with 4-methylpentanamido ; introduces chirality (S-configuration). Increased lipophilicity due to branched alkyl chain; potential enhanced membrane permeability.
Methyl 4-acetamido-2-ethoxybenzoate
[CAS 660847-06-3]
Lacks coumarin and hexanamide backbone; features benzoate ester and ethoxy group. Likely intermediate for pharmaceuticals or agrochemicals.
N-(4-Acetamidobenzyl)-6-azidohexanamide
(Compound 4 in )
Replaces coumarin with 4-acetamidobenzyl ; includes azido group. Potential click chemistry applications (e.g., bioconjugation).
Thiazolidinone derivatives
(e.g., )
Core thiazolidinone ring instead of coumarin; variable arylidene and acetamido side chains. Documented antimicrobial and anti-inflammatory activities.

Key Findings from Comparative Analysis

Backbone Modifications: The target compound’s hexanamide backbone distinguishes it from benzoate esters (e.g., CAS 660847-06-3) and azido derivatives (e.g., Compound 4 in ). This backbone may confer improved metabolic stability compared to shorter-chain analogs. The coumarin moiety is a critical differentiator from thiazolidinone-based compounds (), which prioritize heterocyclic activity over fluorescence or photochemical properties.

Side-Chain Variations :

  • The 4-methylpentanamido substituent in CAS 1168150-46-6 introduces steric bulk and chirality, which could enhance target binding specificity but reduce solubility .
  • Azido groups (e.g., Compound 4 in ) enable bioorthogonal reactions, a feature absent in the target compound.

Synthetic Routes: The target compound’s synthesis likely involves multi-step amidation and protection-deprotection strategies, akin to methods in (e.g., THP protection, CuI-mediated coupling). Thiazolidinone derivatives () employ mercaptoacetic acid and ZnCl2 catalysis, suggesting divergent synthetic pathways for heterocyclic systems.

Research Implications and Gaps

  • Pharmacological Potential: While the coumarin moiety suggests enzyme-targeting capabilities (e.g., kinase or protease inhibition), explicit activity data are absent. Comparative studies with thiazolidinones () could clarify biological advantages.
  • Optimization Opportunities : The structural flexibility (e.g., variable alkyl chains in ) highlights avenues for tuning solubility, stability, and target affinity.
  • Analytical Challenges : The compound’s complexity necessitates advanced characterization techniques (e.g., 2D NMR, HRMS), as demonstrated in for related acetamides.

Biological Activity

6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following IUPAC name:

6 acetamido 2 2 2 acetamidoacetyl amino propanoylamino N 4 methyl 2 oxochromen 7 yl hexanamide\text{6 acetamido 2 2 2 acetamidoacetyl amino propanoylamino N 4 methyl 2 oxochromen 7 yl hexanamide}

Molecular Formula

The molecular formula is C17H33N5O4C_{17}H_{33}N_{5}O_{4}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

1. Anticancer Properties

Recent studies indicate that compounds similar to 6-acetamido derivatives exhibit significant anticancer activities. For instance, derivatives containing the oxochromen moiety have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may act by inhibiting nitric oxide synthase (iNOS), which is implicated in inflammatory responses.

Research Findings:
In vitro assays have shown that related compounds can effectively inhibit iNOS activity, leading to reduced nitric oxide production, which is crucial in managing inflammatory diseases such as arthritis and sepsis .

3. Neuroprotective Effects

Preliminary evidence suggests neuroprotective effects associated with compounds containing the chromen moiety. These compounds may protect neuronal cells from oxidative stress and apoptosis.

Research Evidence:
A study indicated that similar chromen derivatives could enhance neuronal survival under stress conditions by modulating antioxidant pathways .

1. Enzyme Inhibition

The compound potentially inhibits several enzymes involved in critical biological pathways:

EnzymeActivityReference
iNOSInhibition
HDACInhibition

2. Modulation of Signaling Pathways

The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation. This modulation can lead to enhanced anticancer activity and reduced inflammation.

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